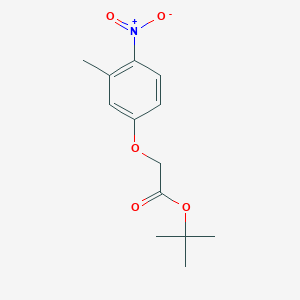

t-Butyl 3-methyl-4-nitrophenoxyacetate

Description

t-Butyl 3-methyl-4-nitrophenoxyacetate is an aromatic ester featuring a phenoxyacetic acid backbone modified with a 3-methyl group and a 4-nitro substituent on the benzene ring. Key identifiers include:

- IUPAC Name: t-Butyl 3-methyl-4-nitrophenoxyacetate.

- CAS Registry Number: 173406-17-2 .

- Synonyms: Listed in supplier databases under identifiers such as SureCN1417078 and MolPort-019-877-835 .

The nitro group at the para position introduces electron-withdrawing effects, which may enhance electrophilic substitution resistance and alter solubility compared to analogs with electron-donating substituents.

Properties

Molecular Formula |

C13H17NO5 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

tert-butyl 2-(3-methyl-4-nitrophenoxy)acetate |

InChI |

InChI=1S/C13H17NO5/c1-9-7-10(5-6-11(9)14(16)17)18-8-12(15)19-13(2,3)4/h5-7H,8H2,1-4H3 |

InChI Key |

JFYGUFVMKZRBCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)OC(C)(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

t-Butyl 3-methyl-4-nitrophenoxyacetate belongs to a broader class of t-butyl aromatic esters. Below is a structural and functional comparison with analogs referenced in the evidence and related literature:

Table 1: Structural and Inferred Property Comparison

Key Observations :

Steric Effects: The t-butyl group in all analogs provides steric protection, slowing hydrolysis rates relative to methyl or ethyl esters.

Reactivity :

- The nitro group may direct electrophilic attacks to the meta position, contrasting with methoxy or methyl substituents (electron-donating), which favor ortho/para substitution.

Analytical Methods: Techniques such as GC/MS and NMR (as applied to 4-Methoxybutyrylfentanyl ) are universally applicable for characterizing t-butyl esters. For example, GC/MS would differentiate molecular ions (e.g., 380.52 for 4-Methoxybutyrylfentanyl vs. ~311 for t-butyl 3-methyl-4-nitrophenoxyacetate, assuming C₁₄H₁₇NO₅).

Research Findings and Limitations

- Synthesis: No direct synthesis data is provided in the evidence, but nitro-substituted esters typically require nitration steps under controlled conditions.

- Gaps in Data : Physical properties (melting point, solubility) and pharmacological profiles are absent in the provided evidence, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.